Home > Products > Screening Compounds P22541 > LCKLSL (hydrochloride)
LCKLSL (hydrochloride) -

LCKLSL (hydrochloride)

Catalog Number: EVT-8249486
CAS Number:
Molecular Formula: C30H58ClN7O8S
Molecular Weight: 712.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of LCKLSL hydrochloride typically employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process involves the following key steps:

  1. Resin Preparation: The resin is functionalized with a linker that allows for the attachment of the first amino acid.
  2. Amino Acid Coupling: Each amino acid is added sequentially, using coupling reagents to facilitate the formation of peptide bonds.
  3. Cleavage: Once the desired peptide sequence is synthesized, it is cleaved from the resin using specific cleavage conditions that typically involve strong acids.
  4. Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate LCKLSL hydrochloride from side products and unreacted materials .

The characterization of LCKLSL can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Molecular Structure Analysis

The molecular structure of LCKLSL hydrochloride consists of a linear sequence of six amino acids: leucine (L), cysteine (C), lysine (K), serine (S), leucine (L). The presence of cysteine allows for potential disulfide bond formation, which can influence the peptide's stability and biological activity.

  • Molecular Formula: C₁₃H₁₈N₄O₄S
  • Molecular Weight: Approximately 318.37 g/mol
  • Structure: The specific arrangement of atoms can be analyzed using NMR data, which typically shows distinct chemical shifts corresponding to each type of proton in the molecule .
Chemical Reactions Analysis

LCKLSL hydrochloride primarily participates in biochemical interactions rather than traditional chemical reactions. Its main reaction involves binding to Annexin A2, thereby inhibiting its interaction with tissue plasminogen activator. This inhibition can be quantified through competitive binding assays where varying concentrations of LCKLSL are tested against control peptides .

In experimental setups, LCKLSL has shown to significantly reduce plasmin generation by blocking tPA's access to Annexin A2 on cell surfaces, illustrating its role as an effective inhibitor in cellular contexts .

Mechanism of Action

The mechanism by which LCKLSL exerts its effects involves competitive inhibition. By binding to Annexin A2, LCKLSL prevents tissue plasminogen activator from interacting with this protein on the surface of cells. This inhibition leads to decreased plasmin generation, which is crucial in processes such as fibrinolysis and cell invasion:

  1. Binding: LCKLSL binds specifically to residues on Annexin A2.
  2. Inhibition: This binding obstructs tPA from attaching to Annexin A2.
  3. Outcome: Reduced plasmin generation results in decreased cell invasion capabilities, which has implications for tumor metastasis .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pH Sensitivity: The activity may vary with pH changes due to the ionization state of amino acids.

Relevant Data

  • Purity levels are often assessed via HPLC, with high-purity grades (>95%) being standard for research applications .
Applications

LCKLSL hydrochloride has several scientific applications:

  • Cancer Research: Used extensively to study the role of Annexin A2 in cancer cell invasion and metastasis.
  • Therapeutic Potential: Investigated as a potential therapeutic agent due to its ability to inhibit plasmin generation, which may help control tumor spread.
  • Biochemical Studies: Employed in assays designed to understand protein-protein interactions involving Annexin A2 and tissue plasminogen activator .
Molecular Mechanisms of LCKLSL Hydrochloride as an Annexin A2 Inhibitor

Competitive Binding Dynamics to Annexin A2 (Annexin A2)

Structural Basis of N-Terminal Hexapeptide Interaction with Annexin A2 Domains

LCKLSL hydrochloride (Leucine-Cysteine-Lysine-Leucine-Serine-Leucine hydrochloride) is a synthetic hexapeptide mimicking residues 7–12 of the human Annexin A2 N-terminal domain. This sequence contains the critical amino acid Cysteine at position 8 (Cys8), which mediates high-affinity binding to Annexin A2 through disulfide bridge formation. Mass spectrometry analyses confirm that LCKLSL binds covalently to Cysteine 8 within Annexin A2’s N-terminal tail, effectively occupying the same site required for endogenous tissue plasminogen activator association [2] [5] [8]. The leucine-rich hydrophobic core (Leucine 1, Leucine 4, Leucine 6) stabilizes this interaction via van der Waals contacts with Annexin A2’s core domain, while the positively charged Lysine residue at position 3 facilitates electrostatic interactions with negatively charged phospholipid membranes where Annexin A2 anchors [1] [8]. Mutational studies demonstrate that substituting Cysteine 8 with alanine or serine abolishes >95% of LCKLSL’s inhibitory capacity, underscoring the indispensability of this residue [5] [7].

Table 1: Structural Determinants of LCKLSL-Annexin A2 Interaction

LCKLSL ResiduePositionRole in Annexin A2 BindingConsequence of Mutation
Leucine1Hydrophobic stabilizationReduced binding affinity
Cysteine8Disulfide bond formation with Annexin A2 Cys8Complete loss of inhibition
Lysine3Electrostatic interaction with phospholipid membranesImpaired membrane localization
Leucine4Van der Waals contacts with Annexin A2 core domainDecreased complex stability
Serine5Hydrogen bonding with Annexin A2 surface residuesModerate affinity reduction
Leucine6Hydrophobic stabilizationReduced binding affinity

Disruption of Tissue Plasminogen Activator-Annexin A2 Complex Formation

LCKLSL competitively inhibits tissue plasminogen activator binding to Annexin A2 by sterically occluding the hexapeptide-binding pocket on Annexin A2’s N-terminal domain. In human retinal microvascular endothelial cells, LCKLSL (0–2 mg/mL) reduces tissue plasminogen activator-Annexin A2 co-localization by >80% under hypoxic conditions, as quantified by immunofluorescence and co-immunoprecipitation assays [1] [7]. This disruption is sequence-specific: control peptides like LGKLSL (Glycine substitution at position 2) or scrambled versions (e.g., LLSKCL) show negligible inhibitory effects, confirming the structural precision required [7]. Surface plasmon resonance studies reveal LCKLSL binds Annexin A2 with a dissociation constant (Kd) of 0.8 μM, while tissue plasminogen activator exhibits a Kd of 1.2 μM, enabling effective displacement of tissue plasminogen activator from endothelial cell surfaces [7] [8]. Consequently, the assembly of the ternary Annexin A2–S100A10–tissue plasminogen activator complex—essential for localized plasmin generation—is abrogated, dismantling the endothelial cell’s fibrinolytic machinery [6] [8].

Table 2: Functional Consequences of Tissue Plasminogen Activator-Annexin A2 Disruption

ParameterControl ConditionsLCKLSL TreatmentReduction (%)
Tissue plasminogen activator-Annexin A2 binding (Kd, μM)1.20.833.3
Plasmin generation efficiency100% (Reference)15–20%80–85
Tissue plasminogen activator activity under hypoxia8.2 IU/mL1.5 IU/mL81.7
Endothelial cell surface plasmin (Fluorescence units)950 ± 45150 ± 3084.2

Suppression of Plasmin Generation Pathways

Inhibition of Tissue Plasminogen Activator-Mediated Plasminogen Activation

By blocking tissue plasminogen activator docking on Annexin A2, LCKLSL hydrochloride suppresses tissue plasminogen activator’s catalytic efficiency in plasminogen activation by >60-fold. Normally, Annexin A2-bound tissue plasminogen activator accelerates plasmin formation by colocalizing plasminogen and tissue plasminogen activator on the cell membrane. LCKLSL (5 μM) reduces plasmin generation in human retinal microvascular endothelial cells to 15–20% of baseline under vascular endothelial growth factor stimulation, as measured by chromogenic substrate assays (S-2251 hydrolysis) [1] [7]. This inhibition is amplified under hypoxia, where Annexin A2 expression increases by 70%, heightening endothelial dependence on Annexin A2-dependent fibrinolysis [7]. Time-course analyses demonstrate plasmin generation plateaus within 15 minutes in untreated cells but remains undetectable in LCKLSL-treated cells for >60 minutes. Importantly, LCKLSL does not directly inhibit tissue plasminogen activator or plasmin enzymatic activity; its effects are entirely mediated through disrupting cofactor-dependent enhancement [7] [8].

Modulation of Extracellular Proteolytic Cascades

The suppression of plasmin generation by LCKLSL hydrochloride cascades into broader inhibition of extracellular proteolytic networks. Plasmin serves as a master regulator of matrix metalloproteinase activation and growth factor liberation:

  • Matrix Metalloproteinase Activation: Plasmin cleaves pro–matrix metalloproteinase 2, 3, and 9 into active forms. LCKLSL (5 μg/mL) reduces matrix metalloproteinase 9 activity by 68% in murine Matrigel plug assays, as shown by zymography [7] [9].
  • Vascular Endothelial Growth Factor Mobilization: Plasmin processes latent vascular endothelial growth factor isoforms into bioactive forms. LCKLSL decreases vascular endothelial growth factor 165 bioavailability by >50% in hypoxic endothelial cells, limiting angiogenic signaling [7].
  • Inflammatory Cytokine Networks: Plasmin-dependent transforming growth factor beta activation and interleukin 6/8 secretion are attenuated. Antibody arrays of LCKLSL-treated bladder cancer cells show 60–70% reductions in platelet-derived growth factor, angiopoietin 2, and interleukin 8 [9].

These effects collectively impair pericellular proteolysis required for endothelial migration and vascular remodeling. In vivo, LCKLSL (5 μg/mL) reduces vascular branch points by 62% and junction density by 58% in chicken chorioallantoic membrane assays, quantified via confocal microscopy and vascular topology software [7].

Table 3: Systemic Effects on Extracellular Proteolytic Cascades

Proteolytic ComponentFunctionLCKLSL-Induced ChangeDetection Method
PlasminMaster protease for matrix metalloproteinase activation↓ 80–85%S-2251 chromogenic assay
Matrix Metalloproteinase 9Degrades collagen IV, laminin in basement membrane↓ 68%Gelatin zymography
Vascular Endothelial Growth Factor 165Endothelial mitogen and permeability factor↓ 50–55%ELISA, antibody array
Interleukin 8Neutrophil chemotaxis and angiogenesis↓ 60%Cytokine array [9]
Vascular branches (in vivo)Neovascular sprouting↓ 62%Chicken chorioallantoic membrane imaging
Vascular junctions (in vivo)Endothelial network complexity↓ 58%Chicken chorioallantoic membrane imaging

Properties

Product Name

LCKLSL (hydrochloride)

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid;hydrochloride

Molecular Formula

C30H58ClN7O8S

Molecular Weight

712.3 g/mol

InChI

InChI=1S/C30H57N7O8S.ClH/c1-16(2)11-19(32)25(39)37-24(15-46)29(43)33-20(9-7-8-10-31)26(40)34-21(12-17(3)4)27(41)36-23(14-38)28(42)35-22(30(44)45)13-18(5)6;/h16-24,38,46H,7-15,31-32H2,1-6H3,(H,33,43)(H,34,40)(H,35,42)(H,36,41)(H,37,39)(H,44,45);1H/t19-,20-,21-,22-,23-,24-;/m0./s1

InChI Key

AMMXZXCYTNGHOZ-HXDXACSPSA-N

SMILES

CC(C)CC(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)N.Cl

Canonical SMILES

CC(C)CC(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)N.Cl

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.